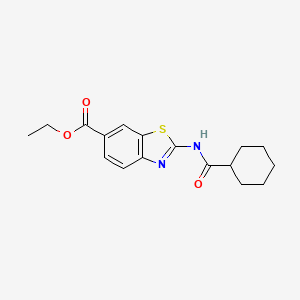
(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .科学的研究の応用
Synthesis and Biological Activities
Antimicrobial Activity : A study described the synthesis of quinoline derivatives and their evaluation for antimicrobial activities. These compounds, including variants of acetohydrazide, showed significant inhibition of bacterial and fungal growth, underscoring their potential as antimicrobial agents (Ahmed et al., 2006).
Tyrosinase Inhibitors : In another research, derivatives of quinoline, specifically 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide, were synthesized and found to be potent tyrosinase inhibitors. This suggests their utility in treating conditions like hyperpigmentation and as potential agents in cosmetic products to manage skin tone (Dige et al., 2019).
Analgesic Activity : Some quinoline derivatives have been synthesized and evaluated for their analgesic properties. These compounds show potential as pain-relieving agents, indicating their applicability in developing new analgesics (Saad et al., 2011).
Potential Therapeutic Applications
Antitumor Agents : A novel approach involved the synthesis of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as antitumor agents. These compounds were found to activate procaspase-3, suggesting their potential in cancer therapy (Dung et al., 2022).
Antibacterial and Anti-inflammatory : Quinoline attached-furan-2(3H)-ones have shown significant anti-inflammatory and antibacterial properties. These compounds exhibit reduced gastrointestinal toxicity and lipid peroxidation, presenting a safer profile for potential therapeutic use (Alam et al., 2011).
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-17-11-14-7-4-10-21-14)12-19-9-3-6-13-5-1-2-8-15(13)19/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWUONZCDDIMGM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)
![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
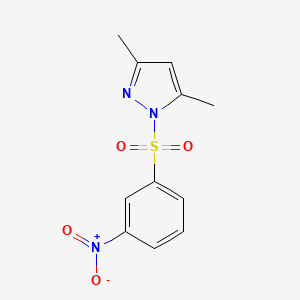

![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)
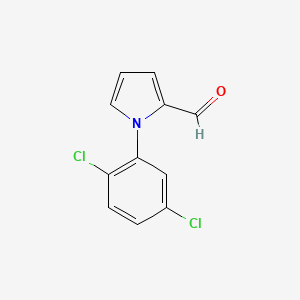
![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2740245.png)
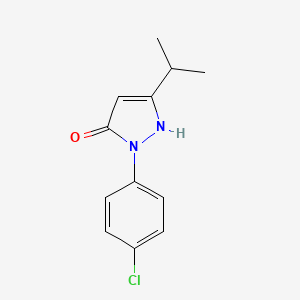
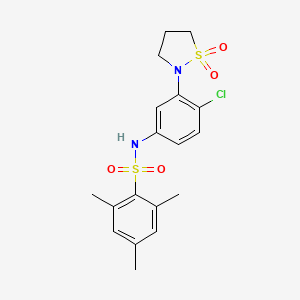
![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)
